(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide
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Overview
Description
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thiazole intermediate.
Formation of the Hydroxyimino Group: The hydroxyimino group is formed by reacting the intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Benzothiazole Derivatives: Compounds with a thiazole ring and various substituents.
Uniqueness
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C11H8ClN3O2S |
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Molecular Weight |
281.72 g/mol |
IUPAC Name |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-3-1-6(2-4-7)8-5-18-11(14-8)9(15-17)10(13)16/h1-5,17H,(H2,13,16)/b15-9- |
InChI Key |
FHUTWBZFWGFWSU-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N\O)/C(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NO)C(=O)N)Cl |
Origin of Product |
United States |
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